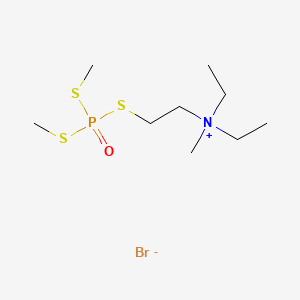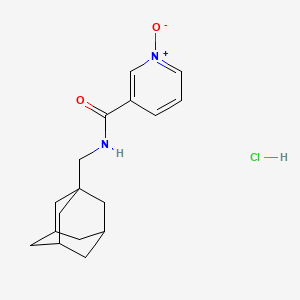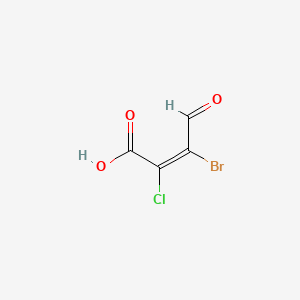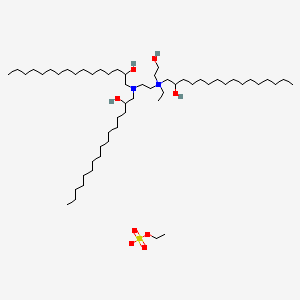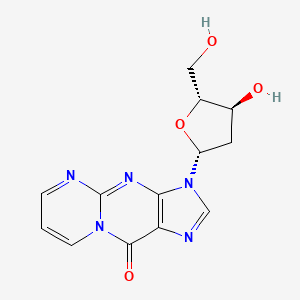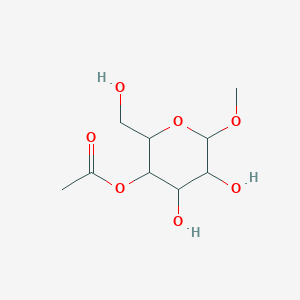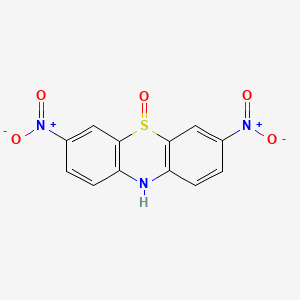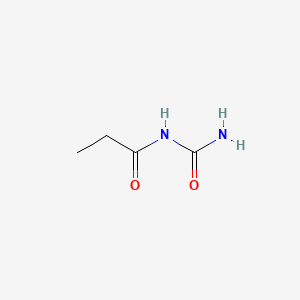
Propanamide, N-(aminocarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a propionyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionylurea can be synthesized through several methods. One common method involves the reaction of propionyl chloride with urea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding propionylurea as the primary product.
Industrial Production Methods
In an industrial setting, propionylurea can be produced by reacting propionic acid with urea in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
Propionylurea undergoes various chemical reactions, including:
Oxidation: Propionylurea can be oxidized to form propionic acid and urea.
Reduction: It can be reduced to form propionamide and ammonia.
Substitution: Propionylurea can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Propionic acid and urea.
Reduction: Propionamide and ammonia.
Substitution: Halogenated derivatives of propionylurea.
Scientific Research Applications
Propionylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Propionylurea derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propionylurea derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propionylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative of propionylurea being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylurea: Similar in structure but with a phenyl group instead of a propionyl group.
Methylurea: Contains a methyl group instead of a propionyl group.
Ethylurea: Contains an ethyl group instead of a propionyl group.
Uniqueness of Propionylurea
Propionylurea is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
5426-52-8 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N-carbamoylpropanamide |
InChI |
InChI=1S/C4H8N2O2/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI Key |
KKACJTWOOFIGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


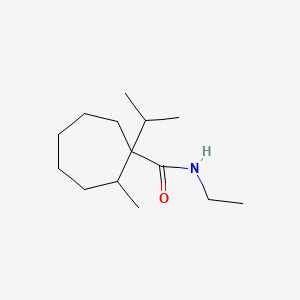
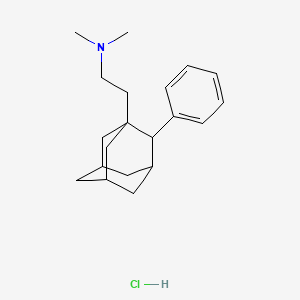
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
